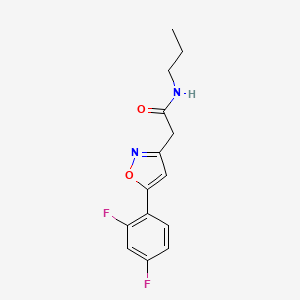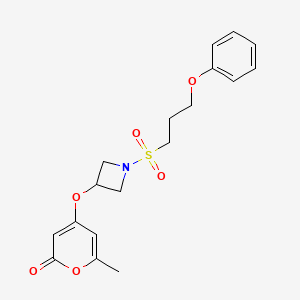
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a versatile chemical with potential applications in scientific research. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which carries nitrogen and sulfur atoms . This makes it a versatile entity in actions and reactions .Chemical Reactions Analysis
The thiazole ring in this compound has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, can occur .Applications De Recherche Scientifique
Molecular Structure and Crystallography
Studies on similar thiazole-containing compounds have highlighted their crystallographic characteristics. For instance, the analysis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals the orientation of chlorophenyl rings relative to the thiazole ring and describes the molecular interactions forming zigzag chains in the crystal structure (Saravanan et al., 2016).
Photovoltaic and NLO Applications
Another area of application is in the development of photosensitizers for dye-sensitized solar cells (DSSCs). Research into bioactive benzothiazolinone acetamide analogs demonstrates their potential in photovoltaic efficiency modeling, showcasing good light harvesting efficiency and promising non-linear optical (NLO) activity for use in photo-voltaic cells (Mary et al., 2020).
Anticancer Activity
Compounds containing phenyl urea and thiazol derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably, some compounds have shown significant cytotoxic effects and the ability to inhibit key pathways involved in cancer cell proliferation, such as the VEGFR-2 pathway, demonstrating their potential as anticancer agents (Toolabi et al., 2022).
Heterocyclic Synthesis
The utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions is another significant application. These reactions have been utilized to efficiently produce a variety of heterocycles, showcasing excellent atom economy and providing access to important heterocyclic compounds with potential biological activity (Schmeyers & Kaupp, 2002).
Antimicrobial Agents
The synthesis of novel thiazolidinone and acetidinone derivatives based on similar acetamide frameworks has been explored for their antimicrobial properties. These compounds have been tested against various microorganisms, indicating moderate activity and highlighting their potential as antimicrobial agents (Mistry et al., 2009).
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-11-3-1-4-12(7-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-5-2-6-25-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNOZRXVDIOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
![2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2727585.png)




![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)

![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)
![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)